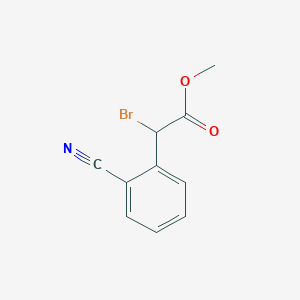

Methyl 2-bromo-2-(2-cyanophenyl)acetate

Description

Overview of Alpha-Bromo Alpha-Cyano Esters in Synthetic Methodologies

Alpha-bromo alpha-cyano esters belong to a class of highly functionalized molecules that serve as potent electrophiles in a myriad of organic reactions. The presence of both a bromine atom and a cyano group on the α-carbon of the ester enhances the reactivity of the carbon-bromine bond towards nucleophilic substitution.

The synthesis of α-bromo esters can be achieved through various methods. A common approach involves the direct α-bromination of the corresponding ester using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. chemicalbook.com Alternatively, the Hell-Volhard-Zelinskii reaction allows for the α-bromination of a carboxylic acid, which can then be esterified to yield the desired α-bromo ester. The α-bromination of carbonyl compounds, in general, is a fundamental transformation in organic synthesis, providing key intermediates for the formation of a wide range of other functional groups. sci-int.com

The reactivity of the α-bromo position makes these compounds excellent precursors for the introduction of various substituents. They readily undergo nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of their utility in constructing more complex molecular frameworks.

Significance of Methyl 2-bromo-2-(2-cyanophenyl)acetate as a Versatile Synthetic Building Block

While specific, detailed research on the applications of this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile synthetic building block. The ortho-positioning of the cyano group relative to the bromo-ester moiety is particularly noteworthy, as it can lead to unique intramolecular cyclization reactions to form various heterocyclic systems.

The presence of the bromine atom makes the α-carbon highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through Sₙ1 or Sₙ2 reactions. youtube.comstackexchange.com For instance, reaction with amines could lead to the formation of α-amino esters, which are precursors to amino acids and other biologically active molecules.

Furthermore, the cyano group can participate in a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of heterocyclic rings. The proximity of the cyano group to the reactive α-bromo ester functionality in this compound opens up possibilities for tandem reactions and the one-pot synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Historical Context and Current Research Trajectories

The development of synthetic methods for α-halo esters has a long history, with reactions like the Hell-Volhard-Zelinskii reaction being foundational in organic chemistry. The specific compound, this compound, is commercially available, indicating its use in laboratory-scale synthesis. cymitquimica.com

Current research in the broader field of α-halo esters continues to focus on developing more efficient and selective synthetic methods. This includes the use of novel catalysts and reagents to achieve α-halogenation under milder conditions. sci-int.commdpi.com While specific current research trajectories for this compound are not widely published, the general interest in functionalized building blocks for drug discovery and materials science suggests that its utility is an area ripe for exploration. The potential for this compound to act as a precursor to novel heterocyclic compounds, particularly those with potential biological activity, remains a promising avenue for future research. The synthesis of nitrogen-containing heterocycles is a very active area of research due to their prevalence in pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-5-3-2-4-7(8)6-12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQLPSBWLFECAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393123 | |

| Record name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-43-5 | |

| Record name | Methyl 2-bromo-2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Bromo 2 2 Cyanophenyl Acetate and Analogous Alpha Bromo Alpha 2 Cyanophenyl Esters

Direct Synthesis Approaches to Methyl 2-bromo-2-(2-cyanophenyl)acetate

The most straightforward route to this compound involves the direct α-bromination of its precursor, Methyl 2-(2-cyanophenyl)acetate. This transformation requires the selective introduction of a bromine atom at the carbon alpha to both the ester and the cyanophenyl group.

A common method for the α-bromination of esters and ketones is the use of a brominating agent under conditions that favor the formation of an enol or enolate intermediate. For a substrate like Methyl 2-(2-cyanophenyl)acetate, the acidic α-proton is readily removed, facilitating the reaction. Reagents such as N-Bromosuccinimide (NBS) are often employed, sometimes with a radical initiator or under acidic/basic catalysis, to achieve the desired monobromination. The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids, which can then be esterified to yield the target product. organic-chemistry.org For instance, 2-methyl-2-phenylpropanoic acid can be selectively brominated in an aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid, demonstrating the feasibility of selective bromination on related structures. google.com Another approach involves the use of bromodimethylsulfonium bromide for the regioselective α-monobromination of related 1,3-keto esters. organic-chemistry.org

A generalized procedure for a similar transformation, the synthesis of methyl alpha-bromo-2-chlorophenylacetate, involves the transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297) using a Lewis acid catalyst like titanium tetrachloride, achieving high purity and yield. google.com This suggests that forming the α-bromo acid first and then esterifying is a viable and efficient strategy.

Strategies Involving Functional Group Interconversions on the Phenyl Acetate Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comcompoundchem.com This strategy can be applied to synthesize the target molecule from more readily available phenyl acetate derivatives.

One potential pathway begins with a precursor such as methyl 2-(2-aminophenyl)acetate. The amino group can be converted to a nitrile via the Sandmeyer reaction. This involves diazotization of the amine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. Once the cyano group is installed to form methyl 2-(2-cyanophenyl)acetate, the subsequent α-bromination can be performed as described in the direct synthesis section.

Alternatively, a route starting from methyl 2-bromo-2-(2-bromophenyl)acetate could be envisioned. The bromine atom on the phenyl ring could be converted to a cyano group. While direct nucleophilic aromatic substitution is difficult on an unactivated aryl bromide, transition-metal-catalyzed cyanation reactions, such as those using palladium or copper catalysts with a cyanide source like zinc cyanide or potassium ferrocyanide, provide a powerful tool for this transformation. google.com The traditional Rosenmund-von Braun reaction, using copper(I) cyanide at high temperatures, is another, albeit harsher, option. google.com

The table below illustrates a conceptual FGI pathway.

| Starting Material | Intermediate | Target Product | Key Reactions |

| Methyl 2-(2-aminophenyl)acetate | Methyl 2-(2-cyanophenyl)acetate | This compound | 1. Sandmeyer Reaction (Diazotization, Cyanation) 2. α-Bromination |

| Methyl 2-(2-bromophenyl)acetate | Methyl 2-bromo-2-(2-bromophenyl)acetate | This compound | 1. α-Bromination 2. Pd-catalyzed Cyanation |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for Methyl 2-bromo-2-(2-cyanophenyl)acetate is not widely available in public literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern (ortho-disubstituted) would lead to a complex splitting pattern due to spin-spin coupling between adjacent protons.

Methine Proton: The single proton on the alpha-carbon (the carbon bearing the bromine and ester groups) would likely appear as a singlet in the region of 5.0-6.0 ppm. Its chemical shift is significantly influenced by the deshielding effects of the adjacent bromine atom, carbonyl group, and the aromatic ring.

Methyl Protons: The three protons of the methyl ester group would give rise to a sharp singlet, expected to be in the range of 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.0 - 8.0 | Multiplet |

| Methine (1H) | 5.0 - 6.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, ten distinct signals are anticipated.

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to be the most downfield signal, typically in the range of 160-170 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (120-140 ppm). The carbon attached to the cyano group and the carbon attached to the bromo-acetyl group would have distinct chemical shifts from the other four aromatic carbons.

Nitrile Carbon: The carbon of the cyano group (-C≡N) typically appears in the range of 115-125 ppm. libretexts.org

Methine Carbon: The alpha-carbon, bonded to the bromine atom, is expected to have a chemical shift in the range of 40-60 ppm.

Methyl Carbon: The carbon of the methyl ester group would be the most upfield signal, typically appearing around 50-55 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (C-CN) | 130 - 140 |

| Aromatic (C-CH) | 120 - 135 |

| Nitrile (C≡N) | 115 - 125 |

| Methine (CH-Br) | 40 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the aromatic ring, the cyano group, the bromo-acetyl moiety, and the methyl ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which can help in determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected. The nitrile group (C≡N) would show a sharp, medium-intensity band around 2220-2260 cm⁻¹. The carbonyl group (C=O) of the ester would exhibit a strong absorption band in the region of 1735-1750 cm⁻¹. The C-O stretching of the ester would appear between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-Br stretching would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | 1735 - 1750 | Strong |

| Aromatic C-H | > 3000 | Variable |

| Ester C-O | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to study the electronic transitions within a molecule. The aromatic ring in this compound would be the primary chromophore, and its absorption maxima would be influenced by the presence of the cyano and bromo-acetyl substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (254.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity at m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃), or the entire ester group (-COOCH₃). The cleavage of the C-Br bond is often a favorable fragmentation pathway for bromo compounds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 253/255 |

| [M - Br]⁺ | 174 |

| [M - OCH₃]⁺ | 222/224 |

| [M - COOCH₃]⁺ | 194/196 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide:

The exact bond lengths and bond angles of all atoms in the molecule.

The conformation of the molecule, including the torsion angles.

The stereochemistry at the chiral center.

The packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or halogen bonds.

To date, no public crystallographic data for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Computational Chemistry Applications in the Study of Methyl 2 Bromo 2 2 Cyanophenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine various properties of Methyl 2-bromo-2-(2-cyanophenyl)acetate. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which have been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov

DFT studies allow for the optimization of the molecule's geometry to its lowest energy state and the calculation of its electronic properties. Key parameters derived from DFT include the distribution of electron density, electrostatic potential maps, and atomic charges. These properties are crucial for understanding the molecule's reactivity. For instance, the electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack. In similar aromatic compounds, DFT has been successfully used to correlate calculated electronic structures with observed chemical reactivity. researchgate.netchemrxiv.org

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling, particularly using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is instrumental in elucidating reaction pathways. mdpi.comnih.govresearchgate.net For this compound, a key reaction would be the nucleophilic substitution of the bromine atom. Computational models can map the entire reaction coordinate, from reactants to products, identifying the transition state structure and its associated energy barrier (activation energy).

These models provide a step-by-step view of bond-breaking and bond-forming processes. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals whether a reaction is kinetically and thermodynamically favorable. Such computational approaches have been widely applied to understand various reaction types, including substitutions and eliminations, providing insights that are difficult to obtain through experimental means alone. nih.gov

Analysis of Molecular Geometry and Conformational Preferences

The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately determined using computational methods like DFT. nih.gov The molecule possesses several rotatable single bonds, leading to different possible conformations. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformer(s).

In a related study on a planar bromo-phenyl derivative, DFT calculations using the B3LYP/6-311++G(d,p) basis set accurately reproduced the molecular geometry observed in its crystal structure. nih.gov For this compound, such calculations would reveal the preferred spatial arrangement of the cyanophenyl ring relative to the acetate (B1210297) group, which influences its intermolecular interactions and physical properties.

Table 1: Comparison of Selected Optimized Geometrical Parameters for a Structurally Related Imidazole (B134444) Derivative (Data derived from a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) as an illustrative example of DFT accuracy) nih.gov

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (DFT) |

| C-Br | 1.905 | 1.921 |

| C-N (imidazole) | 1.385 | 1.388 |

| C-C (inter-ring) | 1.467 | 1.465 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept them. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. A small HOMO-LUMO gap suggests high reactivity. researchgate.net Analysis of the orbital distributions reveals likely sites for nucleophilic and electrophilic attack. In a study of a similar bromo-aromatic compound, the HOMO was found to be distributed over the phenyl ring, while the LUMO also showed significant character on the ring system, with the bromine atom also contributing to the electronic frontier. nih.govresearchgate.net These calculations help in understanding reaction mechanisms, such as cycloadditions and electrophilic substitutions. wikipedia.org

Table 2: Calculated FMO Parameters for a Structurally Related Imidazole Derivative (Illustrative data from 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.234 |

| ELUMO | -1.891 |

| HOMO-LUMO Gap (ΔE) | 4.343 |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be used to interpret experimental spectra. For this compound, DFT calculations can predict its infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. sns.it

Calculated vibrational frequencies correspond to the stretching and bending modes of the molecule's functional groups (e.g., C≡N stretch, C=O stretch). Comparing these calculated frequencies with an experimental IR spectrum helps in assigning the observed absorption bands. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. The accuracy of these predictions has been greatly enhanced by the development of sophisticated functionals and basis sets. sns.itehu.es

Studies on Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics, such as a large difference in ground-state and excited-state dipole moments and high polarizability, can exhibit non-linear optical (NLO) properties. Computational methods can predict these properties, including the first-order hyperpolarizability (β), which is a measure of a molecule's NLO response. Although direct NLO studies on this compound are not widely reported, the methodology would involve DFT calculations to determine these electronic parameters. The presence of an electron-withdrawing cyano group and a delocalized π-system in the phenyl ring suggests that this molecule could be a candidate for NLO applications, warranting further computational investigation.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule within a larger system, such as in a solvent or a crystal lattice. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to study its solvation in different media, predicting properties like the free energy of hydration. These simulations can also reveal how molecules interact with each other, identifying key intermolecular forces such as dipole-dipole interactions, hydrogen bonding (if applicable), and π–π stacking between the phenyl rings of adjacent molecules. Such information is vital for understanding the compound's solubility, crystal packing, and behavior in a biological environment.

Applications in Advanced Organic Synthesis

Methyl 2-bromo-2-(2-cyanophenyl)acetate as a Precursor to Complex Organic Molecules

The strategic placement of a bromine atom, an ester, and a cyano group makes this compound a valuable building block for the synthesis of more complex molecules. The bromine atom serves as a key electrophilic site and a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based moieties.

The reactivity of the α-bromo ester moiety is central to its role as a precursor. For instance, in reactions analogous to the Reformatsky reaction, the compound can react with zinc to form an organozinc enolate. This intermediate can then engage with various electrophiles, such as aldehydes or imines, to form new carbon-carbon or carbon-nitrogen bonds, leading to highly functionalized products. worktribe.com The 2-cyanophenyl group not only influences the electronic properties of the molecule but also offers a handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, thereby increasing the molecular complexity and diversity of the resulting products.

Stereoselective Synthesis and Chiral Induction Using Related Scaffolds

While specific studies on the stereoselective applications of this compound are not extensively documented, the broader class of α-halo esters is widely used in stereoselective synthesis. The principles of chiral induction using related scaffolds are directly applicable. Chiral auxiliaries, reagents, or catalysts can be employed to control the stereochemical outcome of reactions involving the α-carbon.

For example, the enantioselective construction of quaternary stereocenters is a significant challenge in organic synthesis. researchgate.net Methods developed for other α-halo esters, such as using chiral phase-transfer catalysts for alkylation reactions or employing chiral ligands in metal-catalyzed processes, can be adapted. The Wittig reaction of related α-bromo phosphoranes has been shown to proceed stereoselectively, affording α,β-unsaturated ketones with defined geometry. researchgate.net This suggests that similar strategies could be applied to derivatives of this compound to control the stereochemistry of newly formed double bonds or stereocenters.

Synthesis of All-Carbon Quaternary Centers

The construction of all-carbon quaternary centers, which are carbon atoms bonded to four other carbon atoms, is a formidable task in organic synthesis due to steric hindrance. nih.gov These motifs are prevalent in many bioactive natural products and pharmaceuticals. nih.govchemrxiv.org this compound is an ideal substrate for creating such centers. The α-carbon is already trisubstituted, requiring only the substitution of the bromine atom with a carbon nucleophile to form the quaternary center.

Various methodologies can be employed to achieve this transformation. For example, in a reaction sequence involving a 1,4-addition of a Grignard reagent to a dicyanoalkene derived from a ketone, followed by oxidative transformation, consecutive all-carbon quaternary centers can be synthesized. nih.gov Another powerful strategy is the use of tandem reactions, such as a Castro-Stephens coupling followed by a series of rearrangements, to build complex spirocyclic systems containing these quaternary centers. nih.gov The reactivity of the α-bromo ester in the target compound makes it amenable to palladium-catalyzed cross-coupling reactions with organometallic reagents (e.g., organocuprates or organozinc reagents) to introduce the fourth carbon substituent.

Table 1: Selected Methods for Synthesizing All-Carbon Quaternary Centers

| Method | Description | Key Features |

| Grignard Reagent Addition | 1,4-addition of a Grignard reagent to a dicyanoalkene, followed by oxidative transformation. nih.gov | Can create consecutive quaternary centers with good diastereoselectivity. nih.gov |

| Tandem Reactions | A sequence of reactions, such as Castro-Stephens coupling/acyloxy shift/cyclization/semipinacol rearrangement, occurs in one pot. nih.gov | Efficiently builds complex, multi-substituted spirocyclic skeletons. nih.gov |

| Titanacyclobutane Chemistry | Ketones are converted into titanacyclobutanes, which can then be used to construct azaspirocycles containing quaternary carbons. chemrxiv.org | Provides a modular and concise route to nitrogen-containing spirocycles. chemrxiv.org |

| Enantioselective Methods | Use of chiral auxiliaries, reagents, or catalysts to control the stereochemistry of the newly formed quaternary center. researchgate.net | Essential for the synthesis of enantiomerically pure natural products and pharmaceuticals. researchgate.net |

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds, making their synthesis a central focus of medicinal chemistry. frontiersin.orgnih.govnih.gov this compound provides multiple functionalities that can be exploited for the construction of these ring systems.

The α-bromo ester can act as a bielectrophile. For instance, reaction with a dinucleophile like a 2-aminopyridine (B139424) can lead to a cascade SN2' and cyclization reaction to form fused heterocyclic systems. researchgate.net The cyano group can also participate directly in cyclization reactions. It can be hydrolyzed to an amide and then cyclized, or it can react with reagents like cyanoacetylhydrazine to form triazine derivatives. nih.gov Furthermore, the entire molecule can be used as a synthon for more complex heterocyclic structures. For example, after initial modification, the resulting intermediate can undergo reductive cyclization to form quinoline (B57606) derivatives. researchgate.net The versatility of this reagent allows for its use in building a wide array of nitrogen-containing rings, including pyridines, pyrimidines, imidazoles, and carbazoles. nih.gov

Table 2: Examples of Nitrogen-Containing Heterocycles from Related Precursors

| Precursor Type | Reagents/Conditions | Heterocyclic Product |

| Morita-Baylis-Hillman bromides | 2-Aminopyridines | 3,4-dihydro-2H-pyrido[1,2-a]pyrimidines researchgate.net |

| Aziridines | Imines or isocyanates (Cu-catalyzed) | Imidazolidines or Imidazolidinones frontiersin.org |

| ω-Bromoacetophenone derivatives | Cyanoacetylhydrazine, then cyclizing agents | 1,3,4-Triazines, Pyridines nih.gov |

| 2-(3′-bromo-4′-methoxybenzylidene)-tetrahydro-1H-carbazol | Guanidine nitrate | Pyrimidocarbazoles nih.gov |

Utility in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrwth-aachen.de The α-bromo ester functionality of this compound makes it a suitable electrophilic partner in several types of cross-coupling reactions.

While the phenyl ring itself is not activated for standard cross-coupling, the carbon-bromine bond at the α-position is highly reactive. It can participate in Suzuki-Miyaura couplings with boronic acids, Stille couplings with organostannanes, or Negishi couplings with organozinc reagents. researchgate.net These reactions would typically proceed via an oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst. nih.gov Such reactions would be invaluable for attaching aryl, vinyl, or alkyl groups to the α-position, further functionalizing the molecule. Tandem reactions that combine an initial cyclization with a subsequent cross-coupling step can generate significant molecular complexity in a single operation. nih.gov

Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, biologically active molecule in the final steps of a synthesis. worktribe.comresearchgate.net This approach allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR) without having to re-synthesize each molecule from scratch. worktribe.com

This compound embodies the characteristics of a useful LSF reagent. If incorporated into a larger molecule, its reactive handles—the bromine atom and the cyano group—provide sites for selective modification. The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions. nih.gov For example, it can be converted to a fluorine atom, which can significantly alter the pharmacological properties of a drug candidate. nih.gov The cyano group can be transformed into other functional groups, and the ester can be hydrolyzed and coupled to form amides, a common transformation in drug discovery. worktribe.com This ability to introduce diverse functionalities at a late stage makes scaffolds derived from this compound highly valuable for optimizing lead compounds in drug discovery programs. researchgate.netthieme.de

Medicinal Chemistry and Drug Discovery Applications

Design and Synthesis of Derivatives as Pharmacological Agents

The core structure of Methyl 2-bromo-2-(2-cyanophenyl)acetate serves as a valuable starting point for the synthesis of diverse pharmacologically active molecules. The presence of the bromine atom allows for various substitution reactions, enabling the introduction of different functional groups to modulate the biological activity of the resulting derivatives.

One key synthetic strategy involves the substitution of the bromine atom with various nucleophiles to introduce new side chains. For instance, reaction with amines can lead to the formation of aminoacetate derivatives, while reaction with thiols can yield thioether compounds. These modifications can significantly alter the molecule's polarity, size, and ability to interact with biological targets.

Furthermore, the cyanophenyl group and the methyl ester moiety can also be chemically modified. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for derivatization. The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. These transformations expand the chemical space that can be explored, leading to the generation of large libraries of compounds for pharmacological screening.

A notable application of this scaffold is in the synthesis of heterocyclic compounds. The reactive nature of the α-bromo ester makes it a suitable precursor for cyclization reactions, leading to the formation of various ring systems such as oxazoles, thiazoles, and imidazoles, many of which are known to possess significant biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design. For analogues of this compound, Structure-Activity Relationship (SAR) studies are crucial for optimizing their pharmacological profiles. These studies systematically modify different parts of the molecule and evaluate the impact of these changes on a specific biological endpoint, such as enzyme inhibition or receptor binding.

Key areas of modification in SAR studies of this scaffold include:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically influence activity. For example, the placement of the cyano group at the ortho, meta, or para position can alter the electronic properties and steric profile of the molecule, affecting its interaction with target proteins. The introduction of other substituents, such as halogens, alkyl, or alkoxy groups, can further fine-tune these properties.

The Bromo Substituent: Replacing the bromine atom with other halogens (fluorine, chlorine) or different functional groups allows for the investigation of the role of this position in target binding. The size, electronegativity, and hydrogen-bonding capacity of the substituent at this position can be critical for potency and selectivity.

The Ester Group: Modification of the methyl ester to other esters (e.g., ethyl, propyl) or to an amide can impact the compound's solubility, metabolic stability, and ability to act as a hydrogen bond donor or acceptor.

Through systematic SAR studies, researchers can identify the key structural features required for optimal biological activity and develop more potent and selective drug candidates.

Utilization of the this compound Scaffold in Inhibitor Development (e.g., Aromatase-Sulfatase Inhibitors)

A particularly promising application of the this compound scaffold is in the development of dual inhibitors, specifically those targeting both aromatase and steroid sulfatase (STS). Both enzymes are crucial in the biosynthesis of estrogens, which play a key role in the growth of hormone-dependent breast cancers. The simultaneous inhibition of both enzymes is a promising strategy to overcome the limitations of single-target therapies.

To achieve dual inhibition, a second pharmacophore that targets STS is typically incorporated into the molecule. This is often a sulfamate (B1201201) group, which can irreversibly inhibit STS. The this compound scaffold allows for the strategic placement of this sulfamate group, often attached to the phenyl ring or a side chain, to ensure that the resulting molecule can effectively interact with both enzymes.

Several studies have reported the design and synthesis of potent dual aromatase-sulfatase inhibitors (DASIs) based on scaffolds containing a cyanophenyl group. nih.govrsc.orgnih.gov For instance, derivatives incorporating a triazole ring, another common feature of aromatase inhibitors, alongside a sulfamate group have shown significant dual inhibitory activity. nih.govrsc.orgnih.gov While not directly starting from this compound, these studies highlight the importance of the cyanophenyl scaffold in the design of such dual-acting agents. The bromo-substitution on the phenyl ring has also been explored in these DASI designs, indicating its potential role in optimizing potency and selectivity. rsc.org

The development of these dual inhibitors represents a significant advancement in the search for more effective treatments for hormone-dependent cancers, and the cyanophenylacetate scaffold is a key component in this endeavor.

Exploration of Related Compounds as Prodrugs and Photoremovable Protecting Groups

The chemical versatility of the cyanophenylacetate framework extends to its potential application in drug delivery systems, specifically as prodrugs and photoremovable protecting groups (PPGs).

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. This approach can be used to improve a drug's solubility, stability, and bioavailability. The ester or nitrile functionalities within the cyanophenylacetate scaffold could potentially be modified to create prodrugs. For example, the ester could be designed to be cleaved by specific enzymes at the target site, releasing the active drug.

Photoremovable protecting groups are chemical moieties that can be cleaved from a molecule upon exposure to light of a specific wavelength. This allows for the precise spatial and temporal control of drug release, a powerful tool in both research and therapy. While specific examples utilizing the this compound scaffold as a PPG are not yet prominent in the literature, the aromatic nature of the cyanophenyl ring makes it a candidate for modification into a photosensitive group. The core principle of PPGs involves linking the protecting group to a biologically active molecule, rendering it inactive until light-induced cleavage restores its function.

The exploration of cyanophenylacetate derivatives in these advanced drug delivery strategies is an active area of research with the potential to lead to more targeted and effective therapies.

Molecular Docking and Binding Mode Analysis in Biological Targets

To understand how derivatives of this compound interact with their biological targets at a molecular level, researchers employ computational techniques such as molecular docking and binding mode analysis. These methods provide valuable insights into the specific interactions between the small molecule (ligand) and the protein (receptor), guiding the rational design of more potent and selective inhibitors.

In the context of dual aromatase-sulfatase inhibitors, molecular docking studies have been used to predict how cyanophenyl-containing ligands bind to the active sites of both aromatase and steroid sulfatase. nih.govrsc.org These studies have revealed key interactions that contribute to the inhibitory activity.

For aromatase , the cyano group of the ligand is often predicted to coordinate with the heme iron atom in the active site, a crucial interaction for potent inhibition. rsc.org The phenyl ring itself can engage in hydrophobic interactions with surrounding amino acid residues, further stabilizing the complex.

For steroid sulfatase , the sulfamate group of the dual inhibitor is designed to interact with the active site residues, leading to its irreversible inhibition. Docking studies help to optimize the position and orientation of this group within the scaffold to ensure effective binding.

Binding mode analysis of docked structures can reveal:

Key hydrogen bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: The packing of nonpolar regions of the ligand and protein.

Electrostatic interactions: Attractions or repulsions between charged or polar groups.

Steric complementarity: How well the shape of the ligand fits into the binding pocket.

By analyzing these interactions, medicinal chemists can make informed decisions about which modifications to the this compound scaffold are most likely to improve its binding affinity and, consequently, its therapeutic efficacy.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-2-(2-cyanophenyl)acetate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via α-bromo ketone intermediates or transition metal-free radical cleavage reactions. For example, α-bromoindanone derivatives can undergo radical-initiated coupling with cyano-substituted aryl groups ( ). Key intermediates should be characterized using ¹H/¹³C NMR to confirm regiochemistry and FTIR to verify functional groups (e.g., ester C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and methyl ester protons (δ 3.7–3.9 ppm). ¹³C NMR confirms quaternary carbons (e.g., Br-adjacent C at ~60 ppm) and the cyano group (C≡N at ~115 ppm) .

- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

- X-ray Crystallography : Resolves steric effects from the bromine and cyano substituents, if crystalline derivatives are available .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use glove boxes for reactions involving volatile brominated intermediates ( ).

- Employ PPE (nitrile gloves, goggles) to prevent skin/eye contact.

- Dispose of waste via neutralization (e.g., NaHCO₃ for acidic byproducts) and certified hazardous waste services .

Advanced Research Questions

Q. How does the bromine substituent influence reaction mechanisms in transition metal-catalyzed C–P/C–X bond activation?

- Methodology : The bromine atom acts as a leaving group in SN2 reactions or participates in Ullmann-type couplings with palladium/copper catalysts. For example, in C–P bond formation, the Br group facilitates oxidative addition to Pd(0), enabling cross-coupling with phosphine ligands ( ). Monitor reaction progress using TLC/GC-MS to track bromide byproducts .

Q. What strategies optimize enantioselective synthesis of β-lactones or δ-lactones using this compound?

- Methodology : Utilize N-heterocyclic carbene (NHC) catalysts for [4+2] annulation with β-silyl enones. The ester group in this compound serves as an electrophilic partner, while the cyano group stabilizes transition states via dipole interactions. Optimize enantiomeric excess (ee) by screening chiral catalysts (e.g., triazolium salts) and solvents (e.g., THF vs. toluene) .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodology :

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity. For example, higher temperatures (80–100°C) may favor radical pathways over nucleophilic substitution .

- In Situ Monitoring : Use ReactIR to detect transient intermediates (e.g., bromine radicals) and adjust conditions in real-time .

Q. What role does this compound play in medicinal chemistry, particularly kinase inhibitor design?

- Methodology : The cyano and bromo groups enhance bioisosteric replacement in drug candidates. For instance, in kinase inhibitors (), the compound’s ester moiety can be hydrolyzed in vivo to a carboxylic acid, improving binding to ATP pockets. Assess bioactivity via IC50 assays against target kinases (e.g., EGFR, VEGFR) and compare with analogs lacking the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.